molecular formula C6H12ClF2NO B8239900 2-Amino-5,5-difluoro-cyclohexanol hydrochloride

2-Amino-5,5-difluoro-cyclohexanol hydrochloride

Cat. No.: B8239900
M. Wt: 187.61 g/mol
InChI Key: OQORPJLMXFZJII-UHFFFAOYSA-N
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Description

2-Amino-5,5-difluoro-cyclohexanol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.61 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride typically involves the fluorination of cyclohexanol derivatives followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexanol structure. The resulting intermediate is then subjected to amination using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-difluoro-cyclohexanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,5-difluoro-cyclohexanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-difluoro-cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5,5-difluorocyclohexanol: Lacks the hydrochloride group but shares similar structural features.

    2-Amino-5,5-difluorocyclohexanone: Contains a ketone group instead of a hydroxyl group.

    2-Amino-5,5-difluorocyclohexane: Lacks both the hydroxyl and hydrochloride groups.

Uniqueness

2-Amino-5,5-difluoro-cyclohexanol hydrochloride is unique due to its combination of amino, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-amino-5,5-difluorocyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQORPJLMXFZJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1N)O)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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